molecular formula C9H13N5O3 B2819748 8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione CAS No. 476482-14-1

8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione

Cat. No. B2819748
M. Wt: 239.235
InChI Key: CJOZGNDGYSQAMX-UHFFFAOYSA-N
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Description

The compound “8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a methoxyethylamino group attached at the 8th position and a methyl group at the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core structure (a bicyclic aromatic ring system) with various substitutions at the 3rd and 8th positions. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the functional groups attached to it. The methoxyethylamino group might participate in various chemical reactions, such as condensation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Safety And Hazards

Without specific data on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical compounds should always be done with appropriate safety measures .

properties

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-14-6-5(7(15)13-9(14)16)11-8(12-6)10-3-4-17-2/h3-4H2,1-2H3,(H2,10,11,12)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZGNDGYSQAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methoxy-ethylamino)-3-methyl-3,7-dihydro-purine-2,6-dione

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